molecular formula C14H26N2 B2878011 5,10-Dimethyl-tetradecahydrophenazine CAS No. 858855-98-8

5,10-Dimethyl-tetradecahydrophenazine

Cat. No.: B2878011
CAS No.: 858855-98-8
M. Wt: 222.376
InChI Key: LODHMOLPIMTBHV-UHFFFAOYSA-N
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Description

5,10-Dimethyl-tetradecahydrophenazine is a nitrogen-containing heterocyclic compound with the molecular formula C14H26N2 It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a fully saturated tetradecahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dimethyl-tetradecahydrophenazine typically involves multi-step organic synthesis. One common approach is the hydrogenation of 5,10-Dimethyl-phenazine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a hydrogen atmosphere at elevated temperatures (e.g., 100-150°C) and pressures (e.g., 50-100 atm) to achieve complete saturation of the phenazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,10-Dimethyl-tetradecahydrophenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5,10-Dimethyl-phenazine using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents, alkylating agents

Major Products

    Oxidation: 5,10-Dimethyl-phenazine

    Reduction: Fully saturated derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5,10-Dimethyl-tetradecahydrophenazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocycles and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,10-Dimethyl-tetradecahydrophenazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the targets, leading to various biological effects. For example, its interaction with DNA can inhibit the replication of cancer cells, while its binding to bacterial enzymes can disrupt their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound of 5,10-Dimethyl-tetradecahydrophenazine, known for its antimicrobial properties.

    5,10-Dimethyl-phenazine: A partially saturated derivative with similar chemical properties.

    Tetradecahydrophenazine: A fully saturated derivative without the methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern and fully saturated structure, which confer distinct chemical and biological properties. Its high hydrogen content and stability make it a promising candidate for applications in hydrogen storage and as a liquid organic hydrogen carrier.

Properties

IUPAC Name

5,10-dimethyl-1,2,3,4,4a,5a,6,7,8,9,9a,10a-dodecahydrophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODHMOLPIMTBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCC2N(C3C1CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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